4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione
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Overview
Description
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione is a compound that belongs to the class of naphthoquinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione typically involves the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method ensures the formation of the tricyclic structure with the desired substitutions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinone structure to hydroquinone derivatives.
Substitution: The hydroxy and thiophene groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield hydroquinone derivatives.
Scientific Research Applications
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential biological activities, such as anticancer and antimicrobial properties, are being explored.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione involves its interaction with various molecular targets. The hydroxy and quinone groups can participate in redox reactions, affecting cellular processes. The thiophene ring can interact with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-phenyl-naphthalene-1,2-dione: Similar structure but with a phenyl group instead of a thiophene ring.
4-Hydroxy-3-(4-methylanilino)naphthalene-1,2-dione: Contains an anilino group, showing different biological activities.
Uniqueness
4-Hydroxy-3-(thiophen-3-yl)naphthalene-1,2-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
CAS No. |
918905-42-7 |
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Molecular Formula |
C14H8O3S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
4-hydroxy-3-thiophen-3-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H8O3S/c15-12-9-3-1-2-4-10(9)13(16)14(17)11(12)8-5-6-18-7-8/h1-7,15H |
InChI Key |
NCPVVVCBFLOBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CSC=C3)O |
Origin of Product |
United States |
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